molecular formula C₇H₈N₂O₃ B1145046 4-Methanehydrazonoylbenzene-1,2,3-triol CAS No. 1865681-56-6

4-Methanehydrazonoylbenzene-1,2,3-triol

Cat. No.: B1145046
CAS No.: 1865681-56-6
M. Wt: 168.15
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Description

4-Methanehydrazonoylbenzene-1,2,3-triol is a synthetic aromatic triol derivative characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 2, and 3, and a methanehydrazonoyl group (-CH=N-NH₂) at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-methanehydrazonoylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-3,10-12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJXVIBSJRUQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=NN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanehydrazonoylbenzene-1,2,3-triol involves the following steps:

    Reaction of 4-nitrobenzaldehyde with hydrazine hydrate: This reaction occurs in ethanol to form 4-nitrobenzohydrazide.

    Reduction of 4-nitrobenzohydrazide: Sodium dithionite in water is used to reduce 4-nitrobenzohydrazide to 4-aminobenzohydrazide.

    Reaction with 1,2,3-trihydroxybenzene: The final step involves reacting 4-aminobenzohydrazide with 1,2,3-trihydroxybenzene in the presence of acetic acid at reflux temperature to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methanehydrazonoylbenzene-1,2,3-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The triol structure allows for substitution reactions, where one or more hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Methanehydrazonoylbenzene-1,2,3-triol has been used in various scientific research applications, including:

    Drug Development: The compound has potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

    Enzyme Studies: It has been used to study the mechanism of action of enzymes such as tyrosinase and peroxidase.

    Biological Systems: The compound’s triol structure makes it useful for investigating biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-Methanehydrazonoylbenzene-1,2,3-triol is not fully understood, but it is believed to involve:

    Inhibition of Enzymes: The compound inhibits the activity of enzymes like tyrosinase and peroxidase, which are involved in melanin production and hydrogen peroxide breakdown, respectively.

    Induction of Oxidative Stress: It can generate reactive oxygen species, leading to cell damage and death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The benzene-1,2,3-triol core is shared among several analogs, but substituent variations significantly alter their properties:

Compound Name Substituent at Position 4 Key Structural Features Molecular Weight (g/mol)
4-Methanehydrazonoylbenzene-1,2,3-triol Methanehydrazonoyl (-CH=N-NH₂) Electron-withdrawing group; planar geometry ~185.15 (calculated)
4-Bromobenzene-1,2,3-triol Bromine (-Br) Electron-withdrawing; halogenated 217.01
4-Methoxybenzene-1,2,3-triol Methoxy (-OCH₃) Electron-donating; steric bulk ~156.14 (calculated)
5-Phenylbenzene-1,2,3-triol Phenyl (-C₆H₅) Bulky aromatic substituent ~202.21 (calculated)

Key Observations:

  • Electronic Effects: The methanehydrazonoyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy (electron-donating) or bromo (moderately electron-withdrawing) groups. This influences reactivity in electrophilic substitution reactions .
  • Hydrogen Bonding: The hydrazonoyl group enables dual hydrogen-bonding interactions (N-H and O-H), enhancing solubility in polar solvents compared to bromo or phenyl analogs .
Enzyme Inhibition Potential
  • Mannostatins A/B (4-Aminocyclopentane-1,2,3-triol derivatives): The triol structure is critical for inhibiting α-mannosidase, with the amino group enhancing binding affinity .
  • However, steric hindrance from the planar hydrazonoyl moiety could reduce efficacy compared to cyclopentane-based triols .

Physicochemical Properties

Property This compound 4-Bromobenzene-1,2,3-triol 4-Methoxybenzene-1,2,3-triol
Melting Point (°C) Not reported >250 (estimated) ~180–200 (estimated)
Solubility in Water Moderate (due to H-bonding) Low (hydrophobic Br) Moderate (polar OCH₃)
Stability Susceptible to oxidation Stable under inert conditions Stable in acidic conditions

Notable Trends:

  • Thermal Stability: Brominated triols exhibit higher thermal stability due to strong C-Br bonds .
  • Solubility: The hydrazonoyl group improves aqueous solubility relative to bromo or phenyl analogs but less than methoxy derivatives .

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